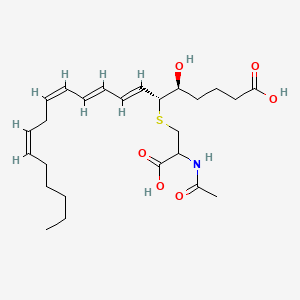
N-acetylleukotriene E4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-acetylleukotriene E4 is a leukotriene, a type of eicosanoid, which is a major biliary metabolite of cysteinyl leukotrienes. It is characterized by its role in various physiological and pathological processes, including inflammation and immune responses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-acetylleukotriene E4 can be synthesized through the ω-hydroxylation of leukotriene E4 by liver microsomes. This process involves the use of rat liver microsomes to catalyze the hydroxylation reaction . The chemical structure of this compound is confirmed through various analytical techniques such as ultraviolet spectroscopy, fast atom bombardment mass spectrometry, and chemical synthesis .
Industrial Production Methods: Industrial production of this compound involves the use of high-performance liquid chromatography (HPLC) for purification. The compound is typically handled under an inert atmosphere and stored at low temperatures to prevent degradation .
Analyse Chemischer Reaktionen
Types of Reactions: N-acetylleukotriene E4 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions include hydroxylated and carboxylated derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
N-acetylleukotriene E4 has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the study of leukotriene metabolism.
Biology: The compound is studied for its role in inflammatory and immune responses.
Medicine: Research focuses on its potential therapeutic applications in treating inflammatory diseases and conditions such as asthma and allergic reactions.
Wirkmechanismus
N-acetylleukotriene E4 exerts its effects by binding to specific leukotriene receptors, including cysteinyl leukotriene receptor 1 and cysteinyl leukotriene receptor 2. These receptors are involved in the regulation of inflammatory responses and smooth muscle contraction. The binding of this compound to these receptors activates downstream signaling pathways, including the mitogen-activated protein kinase pathway and the phosphatidylinositol 3-kinase/protein kinase B pathway .
Vergleich Mit ähnlichen Verbindungen
Leukotriene E4: A precursor to N-acetylleukotriene E4, involved in similar biological processes.
Leukotriene C4 and D4: Other cysteinyl leukotrienes with similar structures and functions.
Uniqueness: this compound is unique due to its specific acetylation, which affects its biological activity and stability. This modification makes it less active than leukotriene C4 but equiactive with leukotriene E4 in certain assays .
By understanding the detailed properties and applications of this compound, researchers can further explore its potential in various scientific and medical fields.
Eigenschaften
Molekularformel |
C25H39NO6S |
|---|---|
Molekulargewicht |
481.6 g/mol |
IUPAC-Name |
(5S,6R,7E,9E,11Z,14Z)-6-(2-acetamido-2-carboxyethyl)sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid |
InChI |
InChI=1S/C25H39NO6S/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-23(22(28)16-15-18-24(29)30)33-19-21(25(31)32)26-20(2)27/h7-8,10-14,17,21-23,28H,3-6,9,15-16,18-19H2,1-2H3,(H,26,27)(H,29,30)(H,31,32)/b8-7-,11-10-,13-12+,17-14+/t21?,22-,23+/m0/s1 |
InChI-Schlüssel |
BGGYAYMMFYBWEX-PJEAHERNSA-N |
Isomerische SMILES |
CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SCC(C(=O)O)NC(=O)C |
Kanonische SMILES |
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


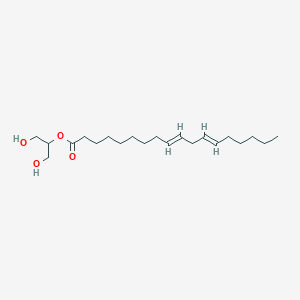
![(5S,6R,7E,9E,11Z,14Z)-6-[(2S)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-carboxyethyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid](/img/structure/B10767852.png)
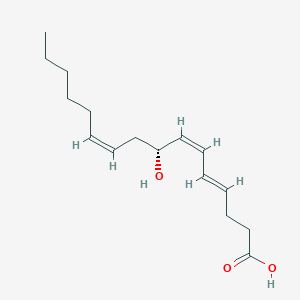
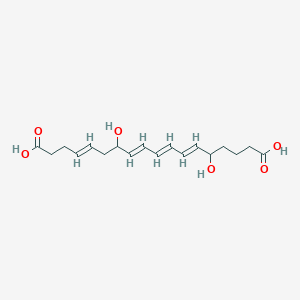
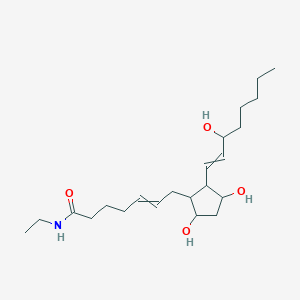
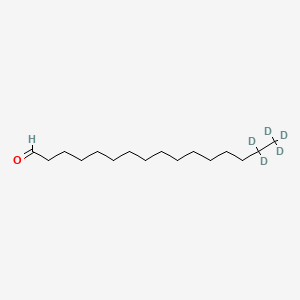
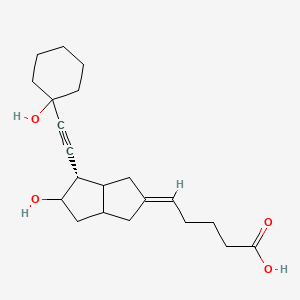
![(1R,3R,5S,6S,18S)-6-hydroxy-18-(methoxymethyl)-1,5-dimethyl-11,16-dioxo-13,17-dioxapentacyclo[10.6.1.0^{2,10}.0^{5,9}.0^{15,19}]nonadeca-2(10),12(19),14-trien-3-yl acetate](/img/structure/B10767921.png)

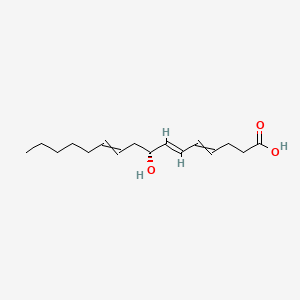
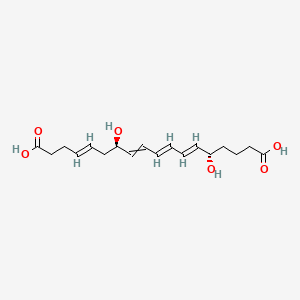
![methyl 4-[3-[(1Z,3E,5E,8E)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate](/img/structure/B10767929.png)
![7-[3-hydroxy-2-[4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B10767942.png)
![(E)-7-[3-[(E)-3-hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B10767944.png)
